Droxicainide - 78289-26-6

Droxicainide

Catalog Number: EVT-266544
CAS Number: 78289-26-6
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Droxicainide is an antiarrhythmic agent.
Source and Classification

Droxicainide is derived from the amine and ketone classes of compounds, featuring a structure that allows it to interact with sodium channels in nerve cells, thereby blocking nerve conduction. It is classified under the broader category of local anesthetics and antiarrhythmic agents due to its dual functionality in both pain management and cardiac rhythm stabilization.

Synthesis Analysis

The synthesis of Droxicainide involves several chemical reactions, primarily condensation and reduction processes. The starting materials typically include specific amines and ketones, which undergo the following steps:

  1. Condensation Reaction: An amine reacts with a ketone to form an intermediate compound.
  2. Reduction Reaction: The intermediate is then reduced, often using reducing agents like lithium aluminum hydride or sodium borohydride, to yield Droxicainide.

The synthesis parameters, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions are typically carried out under controlled temperatures to prevent side reactions and ensure complete conversion of starting materials into the desired product.

Molecular Structure Analysis

Droxicainide has a complex molecular structure characterized by the following features:

  • Molecular Formula: C16_{16}H24_{24}N2_{2}O
  • Molecular Weight: 260.38 g/mol
  • Structural Components: The compound contains an aromatic ring system, an amine group, and an ether or ester functional group that contributes to its anesthetic properties.

The molecular structure allows Droxicainide to effectively interact with sodium channels in neuronal membranes, which is essential for its function as a local anesthetic .

Chemical Reactions Analysis

Droxicainide undergoes various chemical reactions that are significant for its application and stability:

  1. Oxidation: Under certain conditions, Droxicainide can be oxidized to form N-oxides.
  2. Reduction: The compound can also participate in reduction reactions, particularly when interacting with strong reducing agents.
  3. Substitution Reactions: Droxicainide can undergo nucleophilic substitution reactions where functional groups on the aromatic ring can be replaced or modified.

These reactions are important in drug formulation and stability studies.

Mechanism of Action

Droxicainide exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels in neuronal tissues. The mechanism involves:

  • Inhibition of Sodium Channels: By binding to sodium channels during their inactive state, Droxicainide prevents the influx of sodium ions, thereby inhibiting action potential propagation.
  • Local Anesthetic Effects: This mechanism results in a reversible loss of sensation in the area where it is applied.
  • Antiarrhythmic Properties: In cardiac tissues, Droxicainide stabilizes membrane excitability and reduces abnormal electrical activity associated with arrhythmias.

The compound's efficacy as both a local anesthetic and an antiarrhythmic agent is attributed to its ability to modulate ion channel activity effectively .

Physical and Chemical Properties Analysis

Droxicainide exhibits several physical and chemical properties that are relevant for its application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties influence how Droxicainide is formulated for clinical use and how it interacts with biological systems .

Applications

Droxicainide has several scientific applications:

  1. Local Anesthesia: Used in various medical procedures to provide localized pain relief.
  2. Cardiac Arrhythmias Treatment: Administered to manage specific types of arrhythmias by stabilizing cardiac membranes.
  3. Research Applications: Investigated for its anti-inflammatory properties and potential use in treating inflammatory conditions beyond traditional applications.

The dual functionality of Droxicainide as both an anesthetic and an antiarrhythmic agent highlights its versatility in clinical settings .

Introduction to Droxicainide as a Research Compound

Droxicainide (chemical name: N-(2-Hydroxyethyl)pipecolinyl-2,6-dimethylanilide; CAS: 78289-26-6) is an experimental antiarrhythmic compound investigated primarily in the late 20th century. Its molecular structure (C₁₆H₂₄N₂O₂; MW: 276.37 g/mol) features a pipecolinyldimethylanilide backbone linked to a hydroxyethyl group, distinguishing it from classical sodium channel blockers like lidocaine [2] [6]. Unlike clinically approved agents, Droxicainide remains confined to preclinical research due to its complex pharmacodynamic profile and historical shifts in antiarrhythmic drug development paradigms.

  • Table 1: Chemical Identity of Droxicainide
    PropertyValue
    Chemical FormulaC₁₆H₂₄N₂O₂
    Molecular Weight276.37 g/mol
    CAS Registry Number78289-26-6
    SMILES NotationO=C(C1N(CCO)CCCC1)NC2=C(C)C=CC=C2C
    Primary MechanismVoltage-gated Na⁺ channel blockade

Historical Context and Discovery Milestones

Droxicainide emerged during the 1980s—a period marked by intensive exploration of sodium channel blockers following the Cardiac Arrhythmia Suppression Trial (CAST). CAST revealed pro-arrhythmic risks of Class Ic agents (e.g., flecainide) in ischemic heart disease, prompting research into alternatives with improved safety margins [1] [9]. Key milestones include:

  • 1984: A pivotal canine study demonstrated Droxicainide’s superior efficacy over lidocaine in suppressing coronary ligation-induced ventricular tachycardia. At cumulative doses of 3.5 mg/kg (IV infusion), it achieved 75% reduction in ectopic beats, compared to lidocaine’s 7.0 mg/kg requirement. Plasma concentrations at half-maximal effect (ED₅₀) were 2.1 μg/mL for Droxicainide versus 5.8 μg/mL for lidocaine [6].
  • Mechanistic Insights: In vitro rat studies revealed Droxicainide’s dual action: suppression of atrial/ventricular excitability and prolongation of refractoriness. This contrasted with lidocaine’s exclusive excitability reduction [2].
  • Research Decline: Despite promising animal data, Droxicainide did not advance to clinical trials. This was likely due to the post-CAST emphasis on non-sodium-channel-targeting agents (e.g., amiodarone) and its narrow therapeutic index (convulsions occurred at 8.2 mg/kg in dogs) [6].

Classification Within Antiarrhythmic Pharmacotherapeutics

Droxicainide is classified as a Class Ic antiarrhythmic under the Vaughan Williams system, based on its electrophysiological actions [1] [4] [8]:

  • Class Ic Characteristics:
  • Strong Sodium Channel Blockade: Inhibits depolarization (phase 0) by binding Na⁺ channels with slow dissociation kinetics, reducing conduction velocity without affecting action potential duration (APD) [1] [9].
  • Substrate Specificity: Effective in ventricular arrhythmias (e.g., post-myocardial infarction) and supraventricular tachycardias, but contraindicated in structural heart disease—a trait shared with flecainide and propafenone [1] [4].

  • Table 2: Vaughan Williams Classification of Antiarrhythmics

    ClassPrototype DrugsPrimary MechanismClinical Use
    IaQuinidine, ProcainamideModerate Na⁺ block + K⁺ blockSVT, VT, Brugada syndrome
    IbLidocaine, MexiletineFast Na⁺ block (weak effect on phase 0)Acute VT, post-MI arrhythmias
    IcDroxicainide, FlecainideStrong Na⁺ block (no APD effect)SVT, AF in normal hearts
    IIPropranolol, Metoprololβ-adrenergic receptor blockadeRate control in AF, catecholaminergic VT
    IIIAmiodarone, SotalolK⁺ channel blockade (+ β-blockade)AF maintenance, life-threatening VT
    IVVerapamil, DiltiazemCa²⁺ channel blockadeAV nodal-dependent SVT, rate control
  • Evolution of Classification:Modern frameworks (e.g., Lei et al., 2018) expand Droxicainide’s categorization to Class Id, which targets late sodium currents (INaL). This subclass includes ranolazine—agents that suppress INaL-driven arrhythmias without significantly altering peak INa [7] [8]. Droxicainide’s hydroxyethyl moiety may enhance this selectivity, though empirical validation is lacking.

  • Therapeutic Niche:Preclinical studies position Droxicainide for:

  • Ischemia-Induced Arrhythmias: Reduces infarct size in canine occlusion models by attenuating Na⁺ overload in hypoperfused myocardium [2] [6].
  • Catecholaminergic Triggers: Unlike Class II agents, it directly suppresses triggered activity from delayed afterdepolarizations (DADs), making it theoretically viable for CPVT [7].

  • Table 3: Comparative Efficacy of Droxicainide vs. Lidocaine in Canine VT

    ParameterDroxicainideLidocaine
    ED₅₀ (dose for 50% VEB reduction)1.8 mg/kg4.2 mg/kg
    Convulsive Dose8.2 mg/kg12.0 mg/kg
    Therapeutic Index (Convulsive Dose/ED₅₀)4.62.9
    Plasma at ED₅₀2.1 μg/mL5.8 μg/mL

    VEB = Ventricular Ectopic Beats [6]

Properties

CAS Number

78289-26-6

Product Name

Droxicainide

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20)

InChI Key

NVASAXNGHUPVJX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO

Solubility

Soluble in DMSO

Synonyms

ALS 1249
ALS-1249
droxicainide
N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide
S 1249
S-1249

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.